BenchChemオンラインストアへようこそ!

(E)-4-hydroxypent-2-enoic acid

GHB receptor pharmacology CNS ligand discovery Radioligand binding

(E)-4-Hydroxypent-2-enoic acid (trans-4-hydroxy-2-pentenoic acid, CHEMBL171595) is a short-chain unsaturated hydroxy acid (C₅H₈O₃, MW 116.11 g/mol) characterized by a conjugated (E)-enoic acid system with a chiral hydroxyl at C4. It serves as the open-chain acid form of the known butenolide β-angelica lactone, with which it can exist in equilibrium.

Molecular Formula C5H8O3
Molecular Weight 116.11 g/mol
Cat. No. B10844236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-4-hydroxypent-2-enoic acid
Molecular FormulaC5H8O3
Molecular Weight116.11 g/mol
Structural Identifiers
SMILESCC(C=CC(=O)O)O
InChIInChI=1S/C5H8O3/c1-4(6)2-3-5(7)8/h2-4,6H,1H3,(H,7,8)/b3-2+
InChIKeyYANJKPZKTWMMOF-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(E)-4-Hydroxypent-2-enoic Acid: A Structurally Distinct Unsaturated Hydroxy Acid for Targeted CNS Receptor Research & Procurement


(E)-4-Hydroxypent-2-enoic acid (trans-4-hydroxy-2-pentenoic acid, CHEMBL171595) is a short-chain unsaturated hydroxy acid (C₅H₈O₃, MW 116.11 g/mol) characterized by a conjugated (E)-enoic acid system with a chiral hydroxyl at C4 . It serves as the open-chain acid form of the known butenolide β-angelica lactone, with which it can exist in equilibrium. Unlike its saturated analog 4-hydroxypentanoic acid (γ-hydroxyvaleric acid, GHV), the α,β-unsaturated carbonyl motif confers distinct electrophilic reactivity and, as binding data demonstrate, profoundly different molecular recognition at the gamma-hydroxybutyrate (GHB) receptor . These physicochemical and pharmacological features make (E)-4-hydroxypent-2-enoic acid a uniquely informative probe for CNS receptor studies where both hydrogen-bonding geometry and double-bond configuration critically determine target engagement.

Why (E)-4-Hydroxypent-2-enoic Acid Cannot Be Interchanged with 4-Hydroxypentanoic Acid (GHV) or Other GHB Analogs


The common procurement assumption that saturated and unsaturated 4-hydroxypentanoic acid derivatives are functionally interchangeable is directly contradicted by quantitative pharmacology and mechanistic chemistry data. (E)-4-Hydroxypent-2-enoic acid exhibits nanomolar affinity (IC₅₀ 11 nM) for the GHB receptor, approximately 600-fold higher than that of the endogenous ligand GHB (IC₅₀ ~6.6 µM) and roughly three orders of magnitude greater than the affinity reported for its saturated 4-methyl analog GHV . Furthermore, the α,β-unsaturated carbonyl present in the (E)-2-enoic acid scaffold enables Michael-type addition reactivity that is absent in saturated analogs—a property that has been mechanistically linked to the carcinogenicity of its lactone form and that can lead to covalent protein modification not observed with 4-hydroxypentanoic acid or 4-hydroxypent-3-enoic acid lactones . These two axes of differentiation—receptor affinity and electrophilic reactivity—mean that substitution with a saturated or differently unsaturated analog will fundamentally alter both the potency and the chemical biology of the system under study.

Key Quantitative Differentiation Evidence for (E)-4-Hydroxypent-2-enoic Acid in Scientific Procurement


GHB Receptor Binding Affinity: 600-Fold Enhancement over Endogenous GHB

(E)-4-Hydroxypent-2-enoic acid demonstrates an IC₅₀ of 11 nM at the rat GHB receptor ([³H]GHB displacement assay), compared to an IC₅₀ of 6,600 nM for the endogenous ligand γ-hydroxybutyrate (GHB) measured under the same assay conditions . This represents an approximately 600-fold increase in binding affinity conferred by the introduction of the (E)-2-ene unsaturation and the C4-methyl substitution relative to the linear 4-hydroxybutyrate scaffold.

GHB receptor pharmacology CNS ligand discovery Radioligand binding

Affinity Comparison Against the 4-Methyl-Substituted Saturated Analog GHV

The saturated analog γ-hydroxyvaleric acid (GHV, 4-hydroxypentanoic acid) exhibits approximately 2-fold lower affinity for the GHB receptor than GHB itself as measured by [³H]NCS-382 displacement . Since GHB has an IC₅₀ of ~6,600 nM, the estimated IC₅₀ of GHV is approximately 13,000 nM. By contrast, (E)-4-hydroxypent-2-enoic acid has an IC₅₀ of 11 nM at the same receptor subtype , yielding a >1,000-fold difference between the saturated and α,β-unsaturated C5 congeners.

GHB receptor structure-activity relationship saturated vs unsaturated analog

Mechanistic Reactivity Distinction: Michael Addition Competence Predicts Covalent Modification Potential

The α,β-unsaturated lactone form of (E)-4-hydroxypent-2-enoic acid (4-hydroxypent-2-enoic acid lactone, II) reacts with primary amines exclusively via Michael addition at the β-carbon, whereas the isomeric non-carcinogenic lactones 4-hydroxypent-3-enoic acid lactone (III) and 4-hydroxypentanoic acid lactone (IV) undergo nucleophilic ring-opening at the carbonyl carbon without Michael adduct formation . This divergent reaction pathway, confirmed by proton magnetic resonance spectroscopy, establishes that the conjugated (E)-enoic acid scaffold is uniquely capable of covalent alkylation chemistry not available to the 3-enoic or saturated congeners.

electrophilic reactivity carcinogenicity mechanism Michael acceptor

Physicochemical Descriptors: Hydrogen Bond Donor/Acceptor Profile vs. Common Procurement Alternatives

(E)-4-Hydroxypent-2-enoic acid has a computed XLogP3 of -0.2, hydrogen bond donor count of 2, hydrogen bond acceptor count of 3, and topological polar surface area (TPSA) of 57.5 Ų . In contrast, the saturated analog 4-hydroxypentanoic acid (GHV) has XLogP3 of approximately -0.3, identical HBD (2) and HBA (3) counts, but a higher TPSA of 57.5 Ų—however, the critical difference lies in the rotatable bond count: 2 for the unsaturated acid vs. 3 for the saturated analog, resulting in greater conformational restriction of the (E)-2-ene scaffold . This restriction pre-organizes the molecule into a bioactive conformation that may contribute to its enhanced receptor affinity.

physicochemical properties drug-likeness solubility prediction

Evidence-Backed Application Scenarios Where (E)-4-Hydroxypent-2-enoic Acid Delivers Quantifiable Advantage


High-Affinity GHB Receptor Pharmacological Probe Development

Based on the demonstrated 11 nM IC₅₀ for the GHB receptor, which is ~600-fold below that of endogenous GHB , (E)-4-hydroxypent-2-enoic acid is ideally suited as a high-potency starting scaffold for the development of GHB receptor agonists, antagonists, or radioligands. Its nanomolar affinity enables reliable competition binding experiments at concentrations where non-specific binding of weaker ligands would confound interpretation. Researchers developing structure–activity relationship (SAR) series around the GHB pharmacophore should select this compound over GHB (IC₅₀ 6,600 nM) or GHV (estimated IC₅₀ ~13,000 nM) when assay sensitivity is a priority.

Electrophilic Covalent Probe for Nucleophilic Amino Acid Targeting

The established Michael acceptor reactivity of the α,β-unsaturated carbonyl—demonstrated by the exclusive Michael addition pathway of 4-hydroxypent-2-enoic acid lactone with primary amines, in contrast to the carbonyl-attack pathway of the 3-enoic and saturated lactones —positions (E)-4-hydroxypent-2-enoic acid as a mechanistic probe for studying covalent modification of cysteine, lysine, or histidine residues in proteins. This application is not accessible to 4-hydroxypentanoic acid or 4-hydroxypent-3-enoic acid analogs, which lack the conjugated enoic acid electrophile.

Conformationally Restricted Fragment for Structure-Based Drug Design

With only 2 rotatable bonds and a rigid (E)-configured double bond constraining the C2–C3 geometry , (E)-4-hydroxypent-2-enoic acid provides a low-molecular-weight (116.11 Da) fragment with pre-organized hydrogen-bonding functionality. This conformational restriction, absent in the fully rotatable saturated analog (3 rotatable bonds), reduces entropic penalties upon target binding and makes the compound a superior fragment for crystallographic screening and fragment-based lead discovery campaigns targeting enzymes or receptors that recognize γ-hydroxy acid motifs.

Reference Standard for Carcinogenicity Mechanism Studies of α,β-Unsaturated Lactones

The historical characterization of 4-hydroxypent-2-enoic acid lactone as a carcinogen operating through Michael addition, while the 3-enoic and saturated lactones are non-carcinogenic , makes the open-chain (E)-4-hydroxypent-2-enoic acid a critical reference standard for toxicological research into the chemical basis of lactone carcinogenicity. Procurement of the pure (E)-acid enables controlled studies of lactonization equilibrium and electrophilic reactivity under physiological conditions.

Quote Request

Request a Quote for (E)-4-hydroxypent-2-enoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.